BenchChemオンラインストアへようこそ!

(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Chiral building block Enantiomeric purity Natural product synthesis

(S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid (CAS 404935-22-4, molecular formula C₇H₁₀N₂O₃, MW 170.17) is a chiral, non-proteinogenic heterocyclic amino acid building block belonging to the 2,5-disubstituted oxazole-4-carboxylic acid class. This compound features a defined (S)-configuration at the aminoethyl stereocenter, a methyl group at the oxazole 5-position, and a free carboxylic acid at the 4-position—a regiochemical arrangement that is structurally essential as a subunit in numerous biologically active cyanobacterial macrocyclic peptides, including dendroamide A (P-glycoprotein inhibitor), venturamide B (antimalarial), microcyclamide A (cytotoxic agent), and tenuecyclamides A–D (inhibitors of sea urchin embryo division).

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 404935-22-4
Cat. No. B15209451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
CAS404935-22-4
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C(C)N)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m0/s1
InChIKeyPUACPIPASJLDBL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic Acid (CAS 404935-22-4): Chiral Oxazole Amino Acid Building Block for Macrocyclic Peptide Synthesis


(S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic acid (CAS 404935-22-4, molecular formula C₇H₁₀N₂O₃, MW 170.17) is a chiral, non-proteinogenic heterocyclic amino acid building block belonging to the 2,5-disubstituted oxazole-4-carboxylic acid class [1]. This compound features a defined (S)-configuration at the aminoethyl stereocenter, a methyl group at the oxazole 5-position, and a free carboxylic acid at the 4-position—a regiochemical arrangement that is structurally essential as a subunit in numerous biologically active cyanobacterial macrocyclic peptides, including dendroamide A (P-glycoprotein inhibitor), venturamide B (antimalarial), microcyclamide A (cytotoxic agent), and tenuecyclamides A–D (inhibitors of sea urchin embryo division) [1]. Its orthogonal amino and carboxylic acid functional groups enable direct incorporation into solid-phase peptide synthesis workflows using standard Fmoc/t-Bu strategies, distinguishing it from simpler oxazole building blocks that lack the aminoethyl side chain required for backbone integration [2].

Why Generic Oxazole Carboxylic Acids Cannot Substitute for (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic Acid in Research Procurement


Substituting (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid with simpler oxazole-4-carboxylic acids (e.g., 2-methyloxazole-4-carboxylic acid, CAS 23012-17-1, or 5-methyloxazole-4-carboxylic acid) eliminates both the chiral aminoethyl nucleophile required for peptide backbone elongation and the stereochemical information encoded at the (S)-configured carbon center [1]. Even the closely related (R)-enantiomer (CAS 312958-46-6) cannot serve as a drop-in replacement, because natural-product-derived macrocycles incorporating this subunit—dendroamide A, venturamide B, microcyclamide A, and tenuecyclamides A–D—all require the (S)-configuration at this position for their reported biological activities, and stereochemical inversion is known to abolish or substantially alter target binding [1]. Furthermore, the positional isomer 2-(1-aminoethyl)-4-methyloxazole-5-carboxylic acid (5-COOH regioisomer) orients the oxazole ring oxygen differently within the macrocyclic cavity, a geometric change that has been explicitly shown in dendroamide A analog studies to modulate P-glycoprotein inhibitory potency depending on azole ring orientation [3]. Any procurement decision that disregards stereochemistry and regiochemistry in favor of a cheaper or more readily available oxazole analog will yield a structurally non-equivalent building block that cannot recapitulate the native macrocycle architecture or its validated biological profile.

Quantitative Differentiation Evidence for (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic Acid vs. Closest Analogs and Alternatives


Stereochemical Identity: (S)-Enantiomer (CAS 404935-22-4) vs. (R)-Enantiomer (CAS 312958-46-6) — Natural Product Configuration Requirement

The (S)-enantiomer (CAS 404935-22-4) bears the same absolute configuration at the aminoethyl stereocenter as the native oxazole amino acid residue found in all four validated natural product classes containing this subunit: dendroamide A, venturamide B, microcyclamide A, and tenuecyclamides A–D [1]. The (R)-enantiomer (CAS 312958-46-6) is a non-natural stereoisomer. The Tetrahedron Letters (2017) synthesis paper explicitly notes that earlier oxazole amino acid synthetic methods suffered from partial racemization, which compromises stereochemical integrity and is unsuitable for N-Boc protection chemistry [1]. The new DBU-promoted cyclization method was demonstrated to proceed 'without racemization' and with 'high optical purity,' a critical quality attribute for procurement of stereochemically defined building blocks intended for diastereoselective macrocyclization [1]. Commercially, both enantiomers are offered at a nominal purity specification of 97%, but the (S)-enantiomer is the biologically validated configuration .

Chiral building block Enantiomeric purity Natural product synthesis Peptidomimetic

Regiochemical Identity: 4-Carboxylic Acid Oxazole vs. 5-Carboxylic Acid (5-COOMe) Positional Isomer — Macrocycle Oxygen Orientation

The 4-carboxylic acid oxazole architecture of (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is explicitly identified in the primary literature as the 'positional isomer whose oxygen orients to the inside of the cyclic peptides' [1], a structural feature that defines the macrocyclic cavity geometry in dendroamide A, venturamide B, microcyclamide A, and tenuecyclamides. The isomeric 2-(1-aminoethyl)-4-methyloxazole-5-carboxylic acid (5-COOH or 5-COOMe regioisomer) places the oxazole ring oxygen in a different orientation relative to the macrocycle interior. The 2021 Heterocycles paper by Maezaki et al. demonstrated that reversing the azole ring orientation in dendroamide A analogs modulates P-glycoprotein inhibitory activity, validating that oxazole orientation is not a silent structural feature but an activity-determining parameter [2]. The 2017 Tetrahedron Letters paper further notes that 'there are few syntheses of the positional isomer' (the 4-COOH form) 'despite much interest for use in combinatorial chemistry,' underscoring the relative scarcity and procurement value of the correct regioisomer [1].

Positional isomer Oxazole regioisomer Macrocyclic peptide Combinatorial chemistry

P-Glycoprotein Inhibition Potency: Dendroamide A (Containing This Subunit) vs. Verapamil — Quantitative MDR Reversal Comparison

Dendroamide A, a cyclic hexapeptide whose structure incorporates the (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid subunit, has been quantitatively benchmarked against the classical P-glycoprotein (P-gp) inhibitor verapamil in a cellular multidrug resistance reversal assay [1]. In P-gp-overexpressing human breast carcinoma MCF-7/ADR cells, dendroamide A increased the intracellular accumulation of [³H]vinblastine to approximately 750% of untreated control levels at a concentration of 5 μM, exceeding the effect of verapamil at equivalent concentrations, and achieved maximal effect at 20 μM [1]. Critically, dendroamide A reversed P-glycoprotein-mediated drug resistance more effectively than MRP1-mediated resistance, demonstrating transporter selectivity that is not observed with generic P-gp modulators [2]. The oxazole amino acid subunit is an integral component of the dendroamide A pharmacophore; analogs with reversed azole ring orientation exhibit altered P-gp inhibitory activity [3].

P-glycoprotein inhibitor Multidrug resistance Cancer MCF-7/ADR

Antimalarial Activity: Venturamide B (Containing This Subunit) vs. Venturamide A — Head-to-Head IC₅₀ Comparison Against Plasmodium falciparum

Venturamides A and B are two closely related cyclic hexapeptides, both incorporating the (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid subunit, that were isolated from the marine cyanobacterium Oscillatoria sp. and tested head-to-head for antimalarial activity [1]. Against the chloroquine-resistant W2 strain of Plasmodium falciparum, venturamide B exhibited an IC₅₀ of 5.2 μM, representing a 1.6-fold improvement in potency over venturamide A (IC₅₀ 8.2 μM) [1]. Both compounds demonstrated favorable selectivity windows, with cytotoxicity IC₅₀ values of 56 μM and 86 μM against mammalian Vero cells (venturamide B and A, respectively), yielding selectivity indices of approximately 10.8 for venturamide B and 10.5 for venturamide A [2]. The differential antimalarial potency between these two structurally similar macrocycles—which differ in the composition of other amino acid residues but share the same oxazole amino acid subunit—illustrates the critical role of the oxazole building block as a conserved pharmacophoric element whose activity can be tuned by modifying the surrounding macrocycle context [1].

Antimalarial Plasmodium falciparum Cyclic peptide Drug discovery

Cytotoxic Activity: Microcyclamide A (Containing This Subunit) — Validated IC₅₀ Against P388 Murine Leukemia Cells

Microcyclamide A, a cytotoxic cyclic hexapeptide isolated from the cyanobacterium Microcystis aeruginosa (NIES-298), incorporates the (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid subunit as a core structural element [1]. Its structure was elucidated by 2D ¹H-¹H, ¹H-¹³C, and ¹H-¹⁵N NMR correlation experiments and HRFABMS, and the absolute stereochemistry was confirmed by Marfey's method [1]. Microcyclamide A exhibits moderate cytotoxicity against P388 murine leukemia cells with an IC₅₀ of 1.2 μg/mL [1]. This quantitative cytotoxicity benchmark distinguishes the oxazole amino acid subunit from simpler oxazole-4-carboxylic acid building blocks—such as 2-methyloxazole-4-carboxylic acid or 5-methyloxazole-4-carboxylic acid—for which no comparable cytotoxicity data exist in the context of macrocyclic peptides, because these simpler fragments lack both the aminoethyl nucleophile and the chiral center required for macrocycle formation [2].

Cytotoxicity Anticancer P388 leukemia Cyanobacterial peptide

Conformational Rigidity: Oxazole-Amino Acid β2 Conformation vs. Flexible Peptide Backbones — Structural Preorganization for Macrocyclization

Systematic conformational analysis of oxazole-amino acids (Xaa-Ozl) has established that these residues adopt a characteristic, highly stable β2 conformation characterized by torsion angles φ ≈ −150° and ψ ≈ −10° for L-Ala-Ozl, maintained through an intramolecular N–H···N hydrogen bond between the amino group and the oxazole ring nitrogen [1]. This conformational preorganization is in contrast to standard proteinogenic amino acids, which sample a broader range of φ/ψ space and lack the rigidifying oxazole heterocycle. For the (Z)-ΔAbu-Ozl analog, the β2 conformation shifts to φ ≈ −120°, ψ ≈ 0°, demonstrating that the oxazole ring imposes conformational restriction across different side-chain types [1]. The tendency to adopt β2 conformation decreases across the heterocycle series: thiazole > oxazole > oxazoline, indicating that oxazole-amino acids occupy an intermediate rigidity position—sufficiently preorganized to facilitate macrocyclization while retaining some conformational adaptability for target binding [1]. The 2022 MDPI study on tetrapeptides containing aminomethyloxazole-4-carboxylic acid confirmed that oxazole incorporation 'is accompanied by a distorted three-dimensional structure' and 'enables the introduction of non-typical side-chain substituents,' features that are directly applicable to foldamer and bioinspired catalyst design [2].

Conformational analysis Peptidomimetic β2 conformation Foldamer

Validated Application Scenarios for (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Total Synthesis of Dendroamide A and Regioisomeric P-Glycoprotein Inhibitor Analogs for MDR Reversal Studies

Research groups engaged in the total synthesis of dendroamide A or its regioisomeric analogs for multidrug resistance (MDR) reversal studies require the (S)-configured 4-carboxylic acid oxazole building block to correctly orient the oxazole ring oxygen toward the macrocycle interior. The quantitative benchmark—~750% of control [³H]vinblastine accumulation at 5 μM in MCF-7/ADR cells, exceeding verapamil [1]—provides a clear activity reference for evaluating synthetic analogs. The 2021 Heterocycles paper demonstrates that reversing the azole ring orientation alters P-gp inhibitory activity, making procurement of the correct regioisomer essential for structure-activity relationship (SAR) studies [2]. The (R)-enantiomer (CAS 312958-46-6) and 5-COOMe positional isomer are not suitable substitutes for this application.

Solid-Phase Synthesis of Tenuecyclamide A–D Libraries for Embryonic Cell Division Inhibition Screening

The solid-phase synthetic methodology established by You, Deechongkit, and Kelly (Org. Lett. 2004) enables the efficient assembly of tenuecyclamide diastereomer libraries from Fmoc-protected heterocyclic amino acid building blocks, yielding target macrocycles with overall yields of up to 71% for individual diastereomers [3]. The (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid subunit is directly compatible with this Fmoc solid-phase strategy, and the tenuecyclamides produced via this route inhibit sea urchin embryo division with ED₁₀₀ values of 9.0–19.1 μM [3]. This application scenario is uniquely enabled by the orthogonal amino and carboxylic acid functional groups present on the target compound.

Antimalarial Lead Optimization Using Venturamide B as a Benchmark Scaffold (IC₅₀ 5.2 μM vs. P. falciparum W2)

Medicinal chemistry programs targeting chloroquine-resistant malaria can employ the (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid building block to construct venturamide B analogs with systematic variation of the non-oxazole residues. The head-to-head potency difference between venturamide B (IC₅₀ 5.2 μM) and venturamide A (IC₅₀ 8.2 μM) [4] demonstrates that peripheral optimization around the conserved oxazole core can improve activity by ~1.6-fold, while the selectivity window versus Vero cells (~10.8 for venturamide B) provides a safety benchmark for analog prioritization [5]. The conserved (S)-configuration at the aminoethyl stereocenter is mandatory, as the natural products exclusively contain the (S)-enantiomer.

Conformationally Constrained Foldamer and Bioinspired Catalyst Construction Using Oxazole-Containing Tetrapeptide Building Blocks

The stable β2 conformation (φ ≈ −150°, ψ ≈ −10°) adopted by oxazole-amino acid residues, as established by X-ray crystallography and computational analysis [6], makes (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid a rational choice for constructing foldamers and bioinspired catalysts requiring predefined three-dimensional architecture. The 2022 MDPI study on tetrapeptides containing aminomethyloxazole-4-carboxylic acid confirmed that oxazole incorporation distorts the peptide backbone while enabling non-typical side-chain substituents [7], directly applicable to catalyst design. The intermediate conformational rigidity of oxazoles (between more rigid thiazoles and more flexible oxazolines [6]) offers a tunable parameter for foldamer engineering that simpler, acyclic amino acid building blocks cannot provide.

Quote Request

Request a Quote for (S)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.